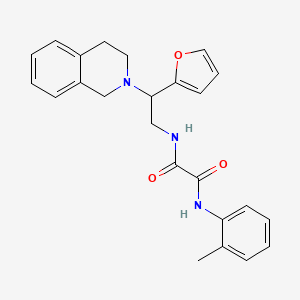

![molecular formula C26H26N2O2 B2536670 Morpholin-4-yl-[(2S)-1-tritylaziridin-2-yl]methanone CAS No. 2151890-14-9](/img/structure/B2536670.png)

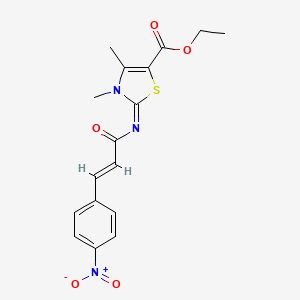

Morpholin-4-yl-[(2S)-1-tritylaziridin-2-yl]methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Morpholin-4-yl-[(2S)-1-tritylaziridin-2-yl]methanone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is a member of the aziridine family and has been shown to possess unique biochemical and physiological properties.

科学的研究の応用

Synthesis and Imaging Agents in Parkinson's Disease

The compound Morpholin-4-yl-[(2S)-1-tritylaziridin-2-yl]methanone has been explored for its potential use in the synthesis of imaging agents for Parkinson's disease. Specifically, [11C]HG-10-102-01, a derivative of this compound, was synthesized and investigated as a potential PET agent for imaging the LRRK2 enzyme, which is implicated in Parkinson's disease. The synthesis process achieved a radiochemical yield of 45-55%, with a radiochemical purity of >99% and specific activity of 370-1110GBq/μmol. This highlights the compound's utility in the development of diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).

Crystal Structure and Chemical Synthesis

Another research application involves the crystal structure analysis and synthesis of related compounds. For instance, the title compound (6-methoxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)morpholin-4-yl-methanone was synthesized from natural podocarpic acid. This study not only provides insights into the chemical synthesis pathways but also offers detailed crystal structure information, indicating the morpholino ring's full chair conformation (Bakare, John, Butcher, & Zalkow, 2005).

Antitumor Activity

Morpholin-4-yl derivatives have been synthesized and evaluated for their antitumor activities. One study focused on the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrating significant inhibition against various cancer cell lines, including A549, BGC-823, and HepG-2. This illustrates the compound's potential in developing novel antitumor agents (Tang & Fu, 2018).

Antiproliferative Activity and Cancer Research

Further research into morpholine derivatives, such as the synthesis of novel morpholine conjugated benzophenone analogues, has shown promising antiproliferative activity against various neoplastic cells. This work contributes to understanding the structural activity relationship and potential therapeutic applications of morpholine derivatives in cancer treatment (Al‐Ghorbani et al., 2017).

Nanoparticle Synthesis

Morpholin-4-yl derivatives have also been utilized in the synthesis of gold nanoparticles, highlighting their role in nanotechnology and materials science. The preparation involved the reduction of HAuCl4 without using any capping agent, demonstrating the compound's utility in creating nanostructured materials with controlled shape and size (Roy, Dhara, Manassero, & Banerjee, 2008).

作用機序

Target of Action

Similar compounds have been found to target proteins like serine/threonine-protein kinase chk1 and Cathepsin F . These proteins play crucial roles in cell cycle regulation and protein degradation, respectively.

Mode of Action

It’s common for such compounds to interact with their targets by binding to the active site, thereby modulating the protein’s function .

Biochemical Pathways

Given its potential targets, it may influence pathways related to cell cycle regulation and protein degradation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Based on its potential targets, it may influence cell cycle progression and protein degradation, potentially leading to changes in cell growth and survival .

特性

IUPAC Name |

morpholin-4-yl-[(2S)-1-tritylaziridin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2/c29-25(27-16-18-30-19-17-27)24-20-28(24)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24H,16-20H2/t24-,28?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWGQEKDOACXID-ZZDYIDRTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)[C@@H]2CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

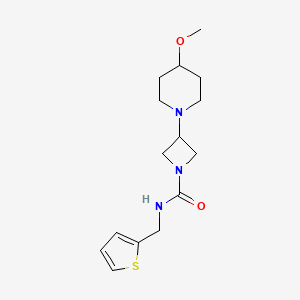

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2536589.png)

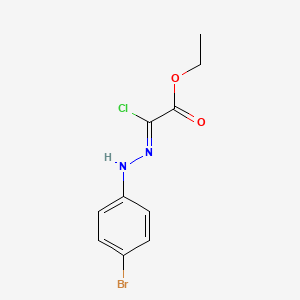

![N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2536599.png)

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide](/img/structure/B2536602.png)

![1-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2536607.png)

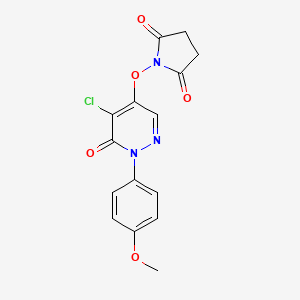

![2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2536609.png)

![[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B2536610.png)